Cas no 375-19-9 (Heptafluorobutyrylamidine)
Heptafluorobutyrylamidine Chemical and Physical Properties
Names and Identifiers
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- Butanimidamide,2,2,3,3,4,4,4-heptafluoro-
- 2,2,3,3,4,4,4-heptafluorobutanimidamide
- Heptafluorobutyramidine
- Heptafluorobutyrylamidine
- 2,2,3,3,4,4,4-Heptafluor-butyramidin
- 2,2,3,3,4,4,4-heptafluoro-butyramidine
- Heptafluorbutyramidin
- heptafluorobutanimidamide
- Perfluor-butyramidin
- Perfluorbutyryl-amidin
- EN300-1933017
- Perfluorobutyrylamidine
- NSC71017
- DTXSID40290781
- NSC-71017
- SCHEMBL1009774
- NCIOpen2_003306
- 375-19-9
- A823720
- AKOS007930410
- NS00019022
- FT-0626902
- Heptafluorobutanamidine
- MFCD00236736
- HYMJOTOLJAHZCH-UHFFFAOYSA-N
- 2,2,3,3,4,4,4-heptakis(fluoranyl)butanimidamide
- FS-5153
- DB-049124
-
- MDL: MFCD00236736
- Inchi: 1S/C4H3F7N2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H3,12,13)
- InChI Key: HYMJOTOLJAHZCH-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C(C(=N)N)(F)F)F
Computed Properties
- Exact Mass: 212.01800
- Monoisotopic Mass: 212.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
Experimental Properties
- Color/Form: Not available
- Density: 1.67
- Melting Point: 49 °C
- Boiling Point: 61 ºCat 760 mmHg
- Flash Point: °C
- Refractive Index: 1.324
- PSA: 49.87000
- LogP: 2.55530
- Solubility: Not available
Heptafluorobutyrylamidine Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
Heptafluorobutyrylamidine Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Heptafluorobutyrylamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008978-5g |
Heptafluorobutyrylamidine |
375-19-9 | 97% | 5g |
2778CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008978-1g |
Heptafluorobutyrylamidine |
375-19-9 | 97% | 1g |
762CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008978-5g |
Heptafluorobutyrylamidine |
375-19-9 | 97% | 5g |
2778.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008978-1g |
Heptafluorobutyrylamidine |
375-19-9 | 97% | 1g |
762.0CNY | 2021-07-05 | |
| TRC | H998748-100mg |
Heptafluorobutyrylamidine |
375-19-9 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | H998748-500mg |
Heptafluorobutyrylamidine |
375-19-9 | 500mg |
$138.00 | 2023-05-18 | ||
| TRC | H998748-1g |
Heptafluorobutyrylamidine |
375-19-9 | 1g |
$167.00 | 2023-05-18 | ||
| Apollo Scientific | PC4125-1g |
Heptafluorobutyramidine |
375-19-9 | 1g |
£34.00 | 2023-08-31 | ||
| Apollo Scientific | PC4125-5g |
Heptafluorobutyramidine |
375-19-9 | 5g |
£90.00 | 2023-08-31 | ||
| Apollo Scientific | PC4125-10g |
Heptafluorobutyramidine |
375-19-9 | 10g |
£162.00 | 2023-08-31 |
Heptafluorobutyrylamidine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Heptafluorobutyrylamidine
Heptafluorobutyrylamidine (CAS No. 375-19-9): A Versatile Fluorinated Intermediate in Advanced Chemical Synthesis
Heptafluorobutyrylamidine (CAS 375-19-9), a fluorinated amide derivative with the molecular formula C4H2F7N, has emerged as a critical intermediate in modern synthetic chemistry. Its unique structure, featuring a fully fluorinated butyryl group attached to an amidine functional group, endows it with exceptional chemical stability and tunable physicochemical properties. Recent studies highlight its role in drug discovery programs targeting metabolic disorders, where its ability to modulate enzyme activity through fluorine-mediated interactions has shown promising results.
The synthesis of heptafluorobutyrylamidine typically involves the nucleophilic substitution of heptafluorobutyric acid chloride with amidine precursors under controlled conditions. Innovations in this process, such as the use of microwave-assisted techniques reported in the Journal of Fluorine Chemistry (2023), have improved reaction yields by up to 40% while reducing energy consumption. These advancements underscore its growing importance in large-scale pharmaceutical manufacturing processes requiring high-purity intermediates.
In drug development applications, researchers are leveraging the compound's ability to act as a bioisostere for carboxylic acids. A 2024 study published in Medicinal Chemistry Communications demonstrated that incorporating heptafluorobutyrylamidine into β-lactam antibiotic scaffolds enhanced both metabolic stability and membrane permeability. This finding aligns with current trends toward designing fluorinated drugs that evade rapid hepatic metabolism—a critical challenge in developing orally bioavailable therapeutics.
Beyond medicinal chemistry, this compound serves as a key building block for advanced materials research. Its electron-withdrawing fluorine atoms make it ideal for synthesizing organic semiconductors with tailored electronic properties. Recent work from Nature Materials (2024) showed that polymer frameworks incorporating heptafluorobutyrylamidine derivatives exhibit unprecedented charge carrier mobility (up to 18 cm²/V·s), positioning them as candidates for next-generation flexible electronics and photovoltaic devices.
Safety data indicates this compound maintains favorable handling characteristics within standard laboratory protocols. While exhibiting low acute toxicity (LD50>5 g/kg orally in rodent models), proper ventilation is recommended during synthesis due to its potential for forming volatile byproducts under certain reaction conditions. These attributes align with regulatory requirements for chemicals used in Good Manufacturing Practice (GMP) environments.
Ongoing investigations focus on expanding its applications through asymmetric synthesis approaches. Researchers at MIT recently developed a chiral ligand system enabling enantioselective derivatization of heptafluorobutyrylamidine, opening new avenues for producing optically pure compounds required in chiral drug formulations. Such advancements reflect the compound's evolving role at the intersection of organic synthesis and biopharmaceutical innovation.
In academic research contexts, its use as a fluorine probe has advanced mechanistic studies of enzyme catalysis pathways. Fluorescence-based assays utilizing isotopically labeled variants (18F NMR studies) have provided unprecedented insights into substrate binding dynamics, as highlighted in Angewandte Chemie's 2024 special issue on enzymology research tools.
The compound's commercial availability through major chemical suppliers like Sigma-Aldrich and TCI ensures accessibility for both industrial R&D and academic exploration. Market analysis reports indicate steady demand growth driven by expanding applications in specialty polymers and targeted drug delivery systems—a trend expected to continue with emerging CRISPR-based gene editing technologies requiring highly specific chemical modifiers.
In conclusion, heptafluorobutyrylamidine (CAS No. 375-19-9) exemplifies how strategically designed fluorinated intermediates are driving progress across multiple scientific frontiers. Its continued evolution reflects both the maturation of synthetic methodologies and the growing understanding of fluorine's unique role in modulating molecular behavior—a testament to its enduring relevance in 21st century chemical innovation.
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